![molecular formula C13H9NO2S B1270583 8-Methylthieno[2,3-b]quinoline-2-carboxylic acid CAS No. 333312-05-3](/img/structure/B1270583.png)

8-Methylthieno[2,3-b]quinoline-2-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 2-alkyl-8-quinoline carboxylic acids, closely related to 8-Methylthieno[2,3-b]quinoline-2-carboxylic acid, involves improved Doebner–Miller reactions and subsequent alkylation steps (Xiaogen Li, Xu Cheng, & Qi‐Lin Zhou, 2002). Another study describes the synthesis of quinoline derivatives through one-pot synthesis reactions and intramolecular cyclization, showcasing the versatility of methods available for synthesizing quinoline-related compounds (W. Gao et al., 2012).

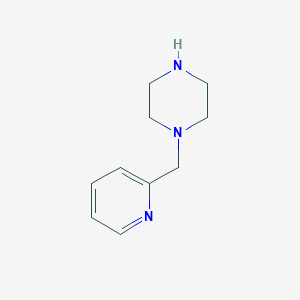

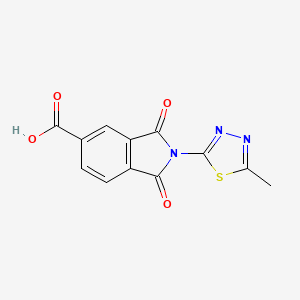

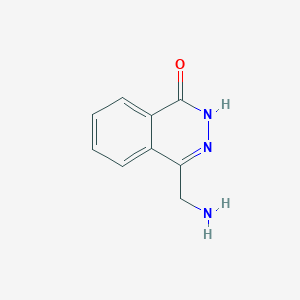

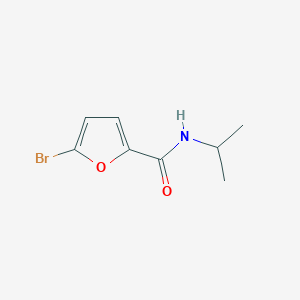

Molecular Structure Analysis

Quinoline derivatives, including 8-Methylthieno[2,3-b]quinoline-2-carboxylic acid, exhibit complex molecular structures that have been extensively studied. The molecular structure analysis often involves X-ray diffraction and NMR spectroscopy to elucidate the arrangement of atoms within the molecule and the nature of its chemical bonds. A study on the structural aspects of quinoline-based derivatives discusses the computational and experimental approaches to understanding their molecular structures (M. Khalid et al., 2019).

Chemical Reactions and Properties

The chemical reactions and properties of 8-Methylthieno[2,3-b]quinoline-2-carboxylic acid and similar compounds can be quite diverse, including cyclization reactions and reactivity towards various reagents. A study highlights the reactivity of bifunctional ambiphilic molecules and their coordination with metals, offering insights into the complex chemical behavior of quinoline derivatives (J. Son, Michael A. Pudenz, & J. Hoefelmeyer, 2010).

Wissenschaftliche Forschungsanwendungen

Photovoltaics

- Field : Materials Science

- Application : Quinoline derivatives have gained popularity in third-generation photovoltaic applications . They are used in the design and architecture of photovoltaic cells .

- Methods : The compounds are tested for their properties like absorption spectra, energy levels, etc. Their implementation in photovoltaic cells involves designing their architecture .

- Results : The performance of quinoline derivatives in polymer solar cells and dye-synthesized solar cells has been highlighted .

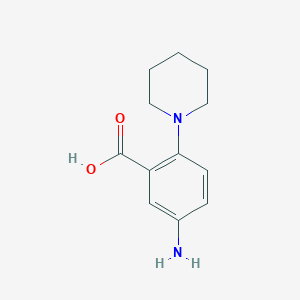

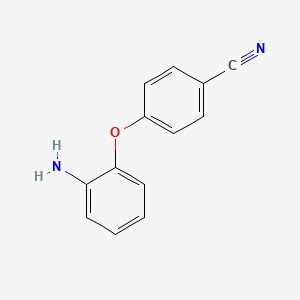

Medicinal Chemistry

- Field : Medicinal Chemistry

- Application : Quinoline, which consists of benzene fused with N-heterocyclic pyridine, has received considerable attention as a core template in drug design because of its broad spectrum of bioactivity .

- Methods : Numerous derivatives of the bioactive quinolines have been harnessed via expeditious synthetic approaches .

- Results : The review reveals that quinoline is an indisputable pharmacophore due to its tremendous benefits in medicinal chemistry research and other valuable areas of human endeavor .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

8-methylthieno[2,3-b]quinoline-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO2S/c1-7-3-2-4-8-5-9-6-10(13(15)16)17-12(9)14-11(7)8/h2-6H,1H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAKUIFOTAALGHN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C=C3C=C(SC3=N2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Methylthieno[2,3-b]quinoline-2-carboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(Dimethylamino)methyl]-2-furoic acid](/img/structure/B1270500.png)